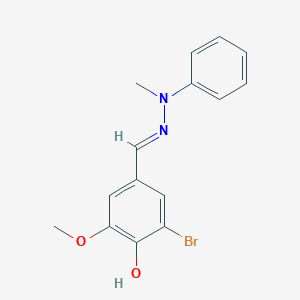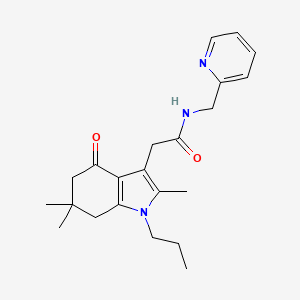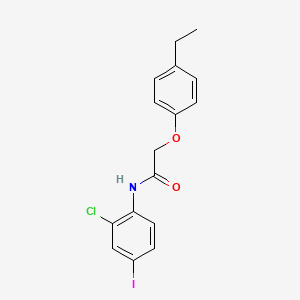
3-bromo-4-hydroxy-5-methoxybenzaldehyde methyl(phenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-4-hydroxy-5-methoxybenzaldehyde methyl(phenyl)hydrazone is a chemical compound that has been of great interest to scientists due to its potential applications in various fields. This compound is a hydrazone derivative, which means that it contains a nitrogen atom that is double-bonded to a carbon atom. The chemical formula of this compound is C15H15BrN2O3, and it has a molecular weight of 365.19 g/mol.
Mécanisme D'action
The mechanism of action of 3-bromo-4-hydroxy-5-methoxybenzaldehyde methyl(phenyl)hydrazone is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. This pathway is responsible for the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-4-hydroxy-5-methoxybenzaldehyde methyl(phenyl)hydrazone has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the migration and invasion of cancer cells. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-bromo-4-hydroxy-5-methoxybenzaldehyde methyl(phenyl)hydrazone in lab experiments is its significant anti-cancer activity. This makes it a potential candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound is its relatively complex synthesis method, which makes it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on 3-bromo-4-hydroxy-5-methoxybenzaldehyde methyl(phenyl)hydrazone. One direction is to further investigate its mechanism of action and its potential applications in the treatment of other diseases. Another direction is to develop more efficient and cost-effective synthesis methods for this compound. Finally, further studies are needed to evaluate the safety and toxicity of this compound in vivo.
Méthodes De Synthèse
The synthesis of 3-bromo-4-hydroxy-5-methoxybenzaldehyde methyl(phenyl)hydrazone can be achieved through a multistep reaction. First, 3-bromo-4-hydroxy-5-methoxybenzaldehyde is reacted with methylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with phenylhydrazine to give the final product.
Applications De Recherche Scientifique
3-bromo-4-hydroxy-5-methoxybenzaldehyde methyl(phenyl)hydrazone has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits significant anti-cancer activity by inducing apoptosis in cancer cells. This makes it a potential candidate for the development of new anti-cancer drugs.
Propriétés
IUPAC Name |
2-bromo-6-methoxy-4-[(E)-[methyl(phenyl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-18(12-6-4-3-5-7-12)17-10-11-8-13(16)15(19)14(9-11)20-2/h3-10,19H,1-2H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUSMAHXYPGNFN-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)N=CC2=CC(=C(C(=C2)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)/N=C/C2=CC(=C(C(=C2)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-hydroxy-5-methoxybenzaldehyde methyl(phenyl)hydrazone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6004929.png)
![N-[2-(2-furyl)ethyl]-2-[2-methyl-4-oxo-1-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B6004940.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B6004956.png)

![3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B6004963.png)
![(1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6004970.png)
![N'-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B6004975.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6004990.png)
![{1-[(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B6004999.png)

![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6005022.png)
![2-[(4-ethoxyphenyl)amino]-8-methyl-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B6005026.png)
![4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6005034.png)
![N-methyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6005037.png)